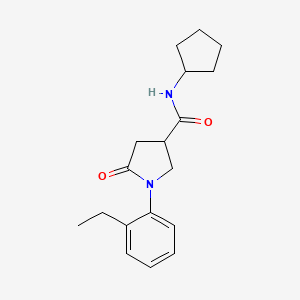![molecular formula C16H20N4OS B4723160 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4723160.png)
2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine
Descripción general
Descripción
2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine, also known as EMP1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMP1 belongs to the class of pyrimidine-based compounds and has been studied extensively for its ability to modulate various biological pathways.
Mecanismo De Acción
The mechanism of action of 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine is not fully understood; however, studies have suggested that 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. Additionally, 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects
2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been shown to modulate the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine is its potent activity against cancer cells, making it a promising candidate for the development of anti-cancer drugs. Additionally, 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine exhibits low toxicity and high selectivity towards cancer cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine is its poor solubility in aqueous solutions, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine, including the development of novel drug delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine and to identify its molecular targets. Furthermore, 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has the potential to be used in combination with other drugs to enhance its therapeutic efficacy and reduce the risk of drug resistance.
Aplicaciones Científicas De Investigación
2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been studied for its potential application in various therapeutic areas, including cancer, inflammation, and neurological disorders. Studies have shown that 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been shown to possess anti-inflammatory properties by modulating the activity of various inflammatory mediators. Furthermore, 2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been studied for its potential application in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(4-ethyl-5-methylthiophen-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-3-13-12(2)22-11-14(13)15(21)19-7-9-20(10-8-19)16-17-5-4-6-18-16/h4-6,11H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHXLOHNTAQPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4723086.png)

![6-benzyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4723097.png)

![ethyl 1-[3-(1H-pyrazol-1-yl)propyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4723104.png)
![N-[3-(3-methylphenyl)propyl]-N'-phenylurea](/img/structure/B4723111.png)


![N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4723134.png)
![2-(4-methoxyphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4723147.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-2-methyl-N-[1-(4-pyridinyl)ethyl]propanamide](/img/structure/B4723153.png)
![3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4723155.png)
![4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide](/img/structure/B4723156.png)
![N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B4723157.png)